N-phenyl-3,6-di(N-carbazolyl)carbazole
Description
Chemical Characterization of N-Phenyl-3,6-di(N-carbazolyl)carbazole
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The International Union of Pure and Applied Chemistry systematic name for this compound is 3,6-di(carbazol-9-yl)-9-phenylcarbazole, which precisely describes the structural arrangement of the molecular components. This nomenclature follows standard organic chemistry conventions by identifying the positions of substitution and the nature of the substituent groups. The compound is registered under Chemical Abstracts Service number 211685-96-0, providing a unique identifier for research and commercial applications. Alternative nomenclature systems have designated this molecule as 9′-Phenyl-9′H-9,3′:6′,9″-tercarbazole, emphasizing the interconnected nature of the three carbazole units.
The molecular formula C₄₂H₂₇N₃ indicates the presence of 42 carbon atoms, 27 hydrogen atoms, and 3 nitrogen atoms, reflecting the tricarbazole architecture. Each carbazole unit contributes one nitrogen atom to the overall molecular composition. The molecular structure demonstrates a high degree of conjugation through the extended π-electron system spanning across the three carbazole rings. The systematic name also appears in various forms including N-Phenyl-3,6-tricarbazolylcarbazole and 3,6-bis(N-carbazolyl)-N-phenylcarbazole, depending on the specific naming convention employed. Database entries consistently confirm the molecular formula across multiple chemical information systems, establishing C₄₂H₂₇N₃ as the definitive molecular composition.
SMILES Notation and InChI Key
The Simplified Molecular Input Line Entry System notation for this compound is represented as: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18. This linear representation encodes the complete three-dimensional molecular structure in a standardized format suitable for computational chemistry applications. The SMILES notation systematically describes the connectivity patterns between atoms, including the specific positions where carbazole units are attached to the central carbazole core. The notation begins with the phenyl ring attachment and proceeds through the central carbazole unit, identifying each carbazole substituent at positions 3 and 6.
The International Chemical Identifier key ZEGYQBGJQMTXKA-UHFFFAOYSA-N provides a unique hash-based identifier derived from the complete InChI string. The full InChI representation is: InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H. This comprehensive descriptor includes connectivity information, atomic numbering, and hydrogen count verification. The InChI system provides standardized representation that facilitates database searches and molecular identification across different chemical information systems. These molecular descriptors enable precise computational modeling and theoretical calculations for understanding molecular behavior and properties.
Crystallographic Data and Conformational Analysis
The molecular architecture of this compound exhibits significant non-planarity due to steric interactions between the three carbazole units and the phenyl substituent. Computational studies and crystallographic analyses have revealed that the compound adopts a twisted three-dimensional conformation to minimize intramolecular steric hindrance. The central carbazole ring serves as the structural backbone, with the two peripheral carbazole units positioned at angles that optimize molecular stability while maintaining conjugation pathways. The non-planar configuration is particularly beneficial for thermal stability and prevents excessive intermolecular π-π stacking interactions that could lead to crystallization issues.
Atomic force microscopy investigations have provided insights into the surface morphology and molecular packing arrangements of this compound. The twisted molecular geometry contributes to favorable film-forming properties and reduced aggregation tendencies in solid-state applications. The phenyl group attached to the nitrogen atom of the central carbazole introduces additional conformational flexibility while maintaining the overall molecular rigidity. Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation around the carbon-nitrogen bonds connecting the carbazole units. These conformational characteristics directly influence the compound's physical properties and its behavior in various material applications, particularly in thin-film formation and processing conditions.
Physicochemical Properties
Molecular Weight and Density
The molecular weight of this compound has been consistently determined across multiple analytical methods and databases as 573.7 grams per mole. High-resolution mass spectrometry measurements have confirmed the monoisotopic mass as 573.220498 atomic mass units, providing precise molecular weight data for analytical applications. The average molecular mass calculated from isotopic abundance distributions yields 573.699 grams per mole, which aligns closely with the standard molecular weight reported in chemical databases. These values represent the sum of atomic masses for the molecular composition C₄₂H₂₇N₃, confirming the accuracy of structural assignments and analytical determinations.
The density of this compound has been measured experimentally as 1.3 ± 0.1 g/cm³ under standard conditions. Alternative measurements and computational predictions have yielded density values of 1.26 ± 0.1 g/cm³, indicating slight variations based on measurement conditions and crystal packing arrangements. The refractive index has been determined as 1.735, reflecting the high polarizability of the extended π-electron system. These physical constants provide essential data for material processing applications and theoretical calculations. The following table summarizes the key molecular weight and density parameters:
Thermal Stability and Phase Transition Behavior
This compound demonstrates exceptional thermal stability, with decomposition temperatures ranging from 364°C to 407°C corresponding to 5% weight loss. The melting point has been consistently measured at 281-286°C, indicating a well-defined crystalline phase transition. Differential scanning calorimetry analyses have revealed glass transition temperatures ranging from 147°C to 210°C, significantly higher than analogous carbazole-based materials. The elevated glass transition temperature results from the non-planar molecular configuration that restricts molecular motion and enhances intermolecular interactions.
Thermogravimetric analysis confirms the outstanding thermal stability of this compound compared to simpler carbazole derivatives. The decomposition temperature range of 364-407°C represents the onset of molecular fragmentation and exceeds the thermal requirements for most processing applications. The broad melting point range of 281-286°C suggests potential polymorphic forms or gradual phase transitions during heating. The compound maintains structural integrity across a wide temperature range, making it suitable for high-temperature applications and processing conditions. The physical appearance transitions from white to faint yellow, beige, or brown powder or crystals depending on thermal history and crystallization conditions. These thermal characteristics demonstrate the beneficial effects of the tricarbazole structure on molecular stability and phase behavior, establishing this compound as thermally robust for materials science applications.
Properties
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-3,6-di(N-carbazolyl)carbazole can be synthesized through a multi-step reaction sequence starting from carbazoleThe reaction conditions typically involve the use of strong bases and coupling agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3,6-di(N-carbazolyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which exhibit significant electrochromic behavior.
Reduction: Reduction reactions can revert the oxidized forms back to their neutral states.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties depending on the nature of the substituents .
Scientific Research Applications
Organic Electronics
N-phenyl-3,6-di(N-carbazolyl)carbazole is primarily used as a host material in Organic Light Emitting Diodes (OLEDs) . Its high triplet energy levels and efficient charge transport properties enable it to facilitate light emission when combined with phosphorescent dopants. This characteristic is crucial for developing high-efficiency OLEDs that are widely used in display technologies .
Photovoltaics
The compound also finds application in organic photovoltaic cells . It acts as either an electron donor or acceptor material, contributing to the overall efficiency of solar cells. Studies have shown that carbazole derivatives can enhance the absorption spectrum and improve charge separation within the active layer of photovoltaic devices .
Electrochromic Devices
Due to its electrochromic properties, this compound is suitable for use in smart windows and displays. The compound can undergo reversible oxidation and reduction reactions that result in color changes, allowing for dynamic light control in architectural applications . The electrochromic films created from this compound exhibit significant color changes upon electrical stimulation, making them ideal for energy-efficient building materials.
Sensors
The unique optoelectronic properties of this compound are leveraged in the design of various sensors for detecting chemical and biological analytes. Its ability to undergo redox reactions makes it sensitive to environmental changes, which can be utilized in the development of advanced sensing technologies .
Case Study 1: OLED Efficiency Enhancement
A study demonstrated that incorporating this compound into OLED architectures significantly improved device efficiency. The compound's high triplet energy level (around 2.8 eV) allowed for effective energy transfer from the host to the dopant, resulting in a maximum external quantum efficiency exceeding 20% .
Case Study 2: Electrochromic Behavior
Research on electrochromic devices using this compound revealed that films synthesized via electropolymerization exhibited reversible color changes from colorless to blue upon oxidation. This behavior was attributed to the formation of stable radical cations during the electrochemical process, showcasing potential applications in smart window technology .
Synthesis and Preparation Methods
This compound can be synthesized through multi-step reactions starting from carbazole derivatives. Common methods include:
Mechanism of Action
The mechanism of action of N-phenyl-3,6-di(N-carbazolyl)carbazole involves its ability to undergo reversible oxidation and reduction processes. These redox reactions lead to changes in the compound’s electronic structure, resulting in its electrochromic behavior. The molecular targets and pathways involved include the interaction of the compound with external electric fields, which induce the redox reactions and subsequent color changes .
Comparison with Similar Compounds
Electrochemical Properties
Ph-3cbz is frequently compared to structurally related carbazole derivatives in terms of redox potentials and HOMO/LUMO energy levels (Table 1).
Key Findings :
- Ph-3cbz has a higher HOMO level (-5.3 eV) than 3cbzBIZ (-5.5 eV) and BImP (-6.1 eV), making it more suitable for hole injection in OLEDs .
- Substituting carbazolyl groups with t-butyl units (as in N-phenyl-3,6-di-t-butylcarbazole) raises the HOMO level to -5.0 eV, further reducing hole-injection barriers .
Solubility and Thermal Stability
Alkylated carbazole derivatives exhibit superior solubility and thermal stability compared to ph-3cbz (Table 2).
Key Findings :
- Alkylation (e.g., hexyl or tert-butyl chains) enhances solubility by disrupting π-π interactions. For example, hexyl-substituted indolo[3,2,1-jk]carbazole achieves 12.5 mg/mL solubility in toluene, compared to <0.001 mg/mL for ph-3cbz .
- Thermal stability improves with alkylation due to reduced crystallinity and increased molecular flexibility .
Electrochromic Performance
Ph-3cbz-based polymers are benchmarked against other carbazole derivatives in ECDs (Table 3).
Key Findings :
- Nitro-substituted derivatives (e.g., poly(3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)-carbazole)) achieve a high optical contrast of 98% due to enhanced charge transfer .
- Ph-3cbz-based polymers show moderate contrast (44.1%) but faster switching times (1.8 s), making them suitable for rapid-response displays .
Substituent Effects on Photophysical Properties
Biological Activity
N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, is a compound that has garnered attention for its diverse biological activities and applications in various fields such as organic electronics and pharmaceuticals. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Target of Action
this compound primarily interacts with enzymes and proteins through electropolymerization , which is essential for forming electrochromic polycarbazole films. This process involves oxidative coupling reactions that facilitate the creation of robust polymer networks on electrode surfaces.
Biochemical Pathways
The compound influences several biochemical pathways, notably those related to cell signaling and oxidative states. Its ability to participate in redox reactions allows it to modulate cellular functions significantly.
Cellular Effects
This compound has been shown to impact various cell types by altering gene expression and cellular metabolism. Research indicates that this compound can affect oxidative stress levels within cells, leading to changes in signaling pathways that are crucial for maintaining cellular health .
Molecular Mechanism
At the molecular level, the tri-carbazole structure of this compound enables it to engage in carbazole–carbazole coupling. This interaction is vital for forming stable polymer networks that exhibit unique electrochemical properties .
Biological Activities
This compound has been investigated for several biological activities:
-
Anticancer Activity
Studies have demonstrated that carbazole derivatives exhibit significant anticancer properties. For instance, some derivatives have shown IC50 values as low as 5.9 µg/mL against lung carcinoma cells (A549) and 25.7 µg/mL against glioma cells (C6) . -
Neuroprotective Effects
Research indicates that certain derivatives can protect neuronal cells from injury induced by glutamate. For example, compounds with bulky substituents at the N-position of carbazole displayed significant neuroprotective activity at concentrations as low as 3 µM . -
Antimicrobial Activity
Carbazole derivatives have also been studied for their antimicrobial properties. Some compounds demonstrated comparable activity to standard antibiotics against various bacterial strains . -
Electrochromic Properties
The electrochromic behavior of this compound makes it suitable for applications in smart windows and displays due to its ability to change color upon oxidation .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Anticancer Evaluation : A series of N-substituted carbazoles were synthesized and evaluated for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. Compounds showed GI50 values ranging from 4.7 to 32.2 µM, indicating moderate to high antiproliferative activity .
- Neuroprotective Studies : The neuroprotective effects of various N-substituted carbazoles were assessed using HT22 neuronal cells under stress conditions. Significant protective effects were observed with specific derivatives at low concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What computational methods are recommended to predict the electronic properties of N-phenyl-3,6-di(N-carbazolyl)carbazole, and how should substituent effects be modeled?
- Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) at the B3LYP/6-31G(d) level are widely used to calculate HOMO/LUMO levels and spectral properties. Focus on substitutions at the 3- and 6-positions of the carbazole core, as these positions dominate HOMO contributions. Electron-donating/withdrawing groups (EDG/EWG) at these sites induce maximal shifts in electronic properties . Validate computational results with experimental UV-Vis and cyclic voltammetry (CV) data to confirm alignment between theory and practice .
Q. How can Pd-catalyzed cross-coupling reactions be optimized for synthesizing carbazole derivatives like this compound?
- Methodological Answer: Use Pd catalysts with dialkylbiarylphosphine ligands (e.g., L3a) and NaO-t-Bu as a base. Reaction temperatures >100°C are typically required for efficient N-arylation. For sterically hindered substrates, Mo-Phos (cBRIDP) ligands may improve yields. Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer: Combine elemental analysis, FT-IR (to identify functional groups like C-N at ~1451 cm⁻¹), and NMR (¹H/¹³C) to confirm substitution patterns. For electrochemical properties, use CV and differential-pulse voltammetry (DPV) with Ag/AgCl reference electrodes in anhydrous solvents (e.g., DCM for oxidation studies). Solid-state fluorescence spectroscopy and thermogravimetric analysis (TGA) are essential for evaluating optical and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental HOMO/LUMO data for carbazole-based derivatives?
- Methodological Answer: Discrepancies often arise from solvent effects, aggregation, or incomplete basis sets in DFT calculations. To address this:
- Use polarizable continuum models (PCM) in computational studies to account for solvent interactions.
- Compare experimental CV-derived HOMO levels (via ferrocene referencing) with DFT results. Adjust computational parameters (e.g., hybrid functionals like CAM-B3LYP) for better agreement .
- Investigate molecular packing via X-ray crystallography to assess intermolecular interactions that may alter electronic behavior .
Q. What strategies improve the performance of this compound as a host material in OLEDs?
- Methodological Answer:
- HOMO Tuning: Replace t-butyl groups with stronger EDGs (e.g., methoxy) to raise HOMO levels, reducing hole injection barriers. Evidence shows that N-phenyl-3,6-di-t-butylcarbazole units yield higher HOMO (-5.2 eV) than carbazole (-5.8 eV) .
- Morphology Control: Blend with emitters like boron/sulfur/nitrogen-doped polycyclic aromatics (e.g., Ph-BSCz) to enhance spin-orbit coupling and narrow emission spectra (FWHM <35 nm). Optimize solution-processing parameters (e.g., spin-coating speed, annealing temperature) to minimize phase separation .
Q. How can experimental design principles be applied to optimize the synthesis of carbazole derivatives with conflicting solubility and thermal stability requirements?
- Methodological Answer: Use factorial design to screen variables (e.g., alkyl chain length, solvent polarity). For example:
- Introduce hexyl chains to improve solubility (e.g., 3x increase in toluene solubility) while maintaining thermal robustness (TGA decomposition >300°C).
- Validate via Hansen solubility parameters (HSP) and differential scanning calorimetry (DSC) to balance processability and stability .
Q. What methods effectively separate carbazole derivatives from complex mixtures during purification?
- Methodological Answer: Leverage intermolecular hydrogen bonding with solvents like DMF. NMR DOSY experiments reveal reduced diffusion coefficients (ΔD ~0.5×10⁻¹⁰ m²/s) for carbazole-DMF complexes, indicating strong CO⋯H–N interactions. Use gradient elution in HPLC with acetonitrile/water/acetic acid (40:35:0.2) mobile phases to resolve structurally similar byproducts .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting electrochemical stability data in carbazole-based materials?
- Methodological Answer:
- Redox Reversibility: Check CV scan rates (e.g., 50–200 mV/s) to distinguish reversible (peak current ∝ √v) from irreversible processes.
- Environmental Control: Ensure rigorous solvent drying (e.g., CaH₂ for DCM) and degassing (N₂ purging ≥2 min) to prevent oxygen/moisture interference .
- Reference Electrodes: Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) to standardize HOMO/LUMO calculations across studies .
Q. What advanced techniques quantify aggregation-induced emission (AIE) or excimer formation in carbazole derivatives?
- Methodological Answer:
- Concentration-Dependent Studies: Measure fluorescence quantum yield (Φ_F) across concentrations (10⁻⁶–10⁻³ M). A decrease in Φ_F at high concentrations indicates aggregation.
- Time-Resolved Spectroscopy: Use picosecond-resolved fluorescence decay to identify excimer lifetimes (~50–100 ns vs. monomeric ~1–10 ns) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
